6-Iodo-2-methyl-2H-indazole
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Overview
Description
6-Iodo-2-methyl-2H-indazole is a heterocyclic compound with the molecular formula C8H7IN2. It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 6th position and a methyl group at the 2nd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.
Scientific Research Applications
6-Iodo-2-methyl-2H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions of 6-Iodo-2-methyl-2H-indazole could be in the development of new synthetic approaches and its potential medicinal applications.
Mechanism of Action
Target of Action
The primary target of 6-Iodo-2-methyl-2H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its activity . This interaction results in changes to the enzyme’s function, potentially altering the metabolic processes it is involved in .
Biochemical Pathways
The inhibition of IDO1 by this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+) . This can have downstream effects on various biological processes, including immune response and neurological function .
Result of Action
The inhibition of IDO1 by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to exhibit potent anti-proliferative activity in human colorectal cancer cells . Additionally, it has been found to suppress IDO1 protein expression .
Biochemical Analysis
Biochemical Properties
Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the indazole derivative and the biomolecules involved.
Cellular Effects
Some indazole derivatives have been shown to have potent anti-proliferative activity in human colorectal cancer cells . This suggests that 6-Iodo-2-methyl-2H-indazole may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-iodoaniline with methylhydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively.
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
6-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
6-Chloro-2-methyl-2H-indazole: Contains a chlorine atom, which can influence its chemical properties and biological effects.
Uniqueness: 6-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which can significantly impact its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-iodo-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHQTKVUAJZPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680930 |
Source
|
Record name | 6-Iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216387-68-6 |
Source
|
Record name | 6-Iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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